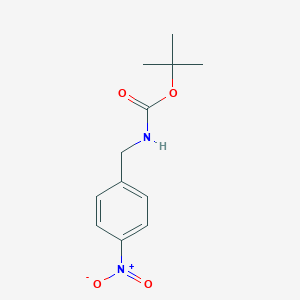

tert-Butyl-4-nitrobenzylcarbamat

Übersicht

Beschreibung

tert-Butyl 4-nitrobenzylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in organic chemistry due to their potential as building blocks for various synthetic applications. The tert-butyl group is often used as a protecting group for amines due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study describes the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite serves as a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been elucidated using various techniques. For example, the crystal structure of tert-butyl acetylcarbamate was determined, revealing pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Similarly, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined, showing inter- and intramolecular hydrogen bond C—H⋯O interactions stabilizing the structure .

Chemical Reactions Analysis

tert-Butyl carbamates undergo various chemical reactions, which are often utilized in the synthesis of more complex molecules. For instance, tert-butyl N-acetylcarbamate can be synthesized using a green method with natural phosphate as a catalyst . In another study, tert-butyl benzohydrazone and its metal complexes were synthesized and characterized, showing coordination to metal ions through ONO donor atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in determining these properties. For example, the crystal packing of tert-butyl acetylcarbamate is significantly influenced by H⋯H (42.6%) and O⋯H (26.7%) contacts . Additionally, the synthesis and characterization of tert-butyl carbamate derivatives often involve thermal, X-ray, and DFT analyses to understand their stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

tert-Butyl-4-nitrobenzylcarbamat: wird in der organischen Synthese verwendet, insbesondere bei der Nitrierung von Alkanen, Alkenen, Alkinen und aromatischen Verbindungen . Seine Rolle bei Nitrosylierungs- und sequentiellen Nitrosylierungsreaktionen ist aufgrund seiner Fähigkeit, als Quelle für Stickstoff und Sauerstoff zu dienen, von Bedeutung . Diese Verbindung ist entscheidend für die Herstellung komplexer organischer Moleküle für Pharmazeutika und Agrochemikalien.

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient This compound als Baustein für die Synthese verschiedener Arzneimittelmoleküle . Es wird bei der Entwicklung neuer Arzneimittelverbindungen verwendet, insbesondere solcher, die eine Nitrobenzyl-Einheit als Teil ihrer Struktur benötigen.

Materialwissenschaften

Die Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung neuer polymerer Materialien . Seine chemische Struktur ermöglicht die Einführung von Nitrobenzyl-Funktionalitäten in Polymere, die ihre physikalischen Eigenschaften verändern und ihre Leistung in bestimmten Anwendungen verbessern können.

Biochemische Forschung

In der biochemischen Forschung wird This compound als Reagenz für die Modifikation von Biomolekülen verwendet . Es kann verwendet werden, um Schutzgruppen in Peptide und Nukleotide während der Synthese biologisch aktiver Moleküle einzuführen.

Umweltwissenschaften

Obwohl es nicht direkt in den Umweltwissenschaften eingesetzt wird, ist die Untersuchung seiner Abbauprodukte, wie z. B. tert-Butanol, von entscheidender Bedeutung. Das Verständnis der Biodegradationspfade dieser Verbindungen kann die Sanierungsstrategien für kontaminierte Standorte beeinflussen .

Industrielle Anwendungen

Im industriellen Maßstab ist This compound an der Synthese verschiedener Chemikalien beteiligt, die als Zwischenprodukte für großtechnische Produktionsprozesse dienen . Seine Rolle bei der Herstellung von Farbstoffen, Harzen und anderen Industriechemikalien ist aufgrund seiner reaktiven Nitrobenzyl-Gruppe bemerkenswert.

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Tert-Butyl 4-nitrobenzylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, tert-Butyl 4-nitrobenzylcarbamate can interact with proteases and other enzymes involved in protein degradation, leading to the inhibition of these processes . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

Tert-Butyl 4-nitrobenzylcarbamate has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by modulating the activity of key signaling proteins and enzymes . This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, tert-Butyl 4-nitrobenzylcarbamate can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 4-nitrobenzylcarbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, forming stable complexes that prevent substrate binding and catalytic activity . Additionally, tert-Butyl 4-nitrobenzylcarbamate can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression . These interactions can result in the inhibition or activation of specific cellular pathways, ultimately affecting cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-nitrobenzylcarbamate can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to heat or light . Over time, the degradation products of tert-Butyl 4-nitrobenzylcarbamate can accumulate and potentially affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of tert-Butyl 4-nitrobenzylcarbamate vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, tert-Butyl 4-nitrobenzylcarbamate can exhibit toxic effects, including cellular damage, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to pronounced biological effects .

Metabolic Pathways

Tert-Butyl 4-nitrobenzylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that are further processed and excreted . The metabolic pathways of tert-Butyl 4-nitrobenzylcarbamate can influence its biological activity and toxicity, as the metabolites may have different properties and effects compared to the parent compound .

Transport and Distribution

Within cells and tissues, tert-Butyl 4-nitrobenzylcarbamate is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and distributed to various cellular compartments, where it can exert its biological effects . The localization and accumulation of tert-Butyl 4-nitrobenzylcarbamate within cells can influence its activity and function, as it may target specific organelles or cellular structures .

Subcellular Localization

The subcellular localization of tert-Butyl 4-nitrobenzylcarbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other cellular structures, where it can interact with biomolecules and affect cellular processes . The subcellular distribution of tert-Butyl 4-nitrobenzylcarbamate can influence its activity and function, as it may preferentially target specific pathways or cellular components .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHDMOGWVRMCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442509 | |

| Record name | tert-Butyl 4-nitrobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94838-58-1 | |

| Record name | tert-Butyl 4-nitrobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

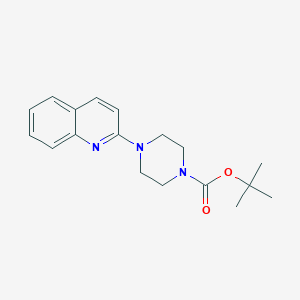

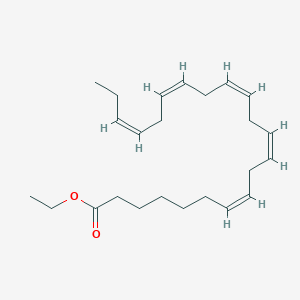

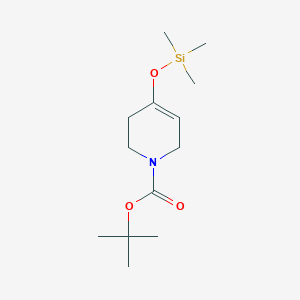

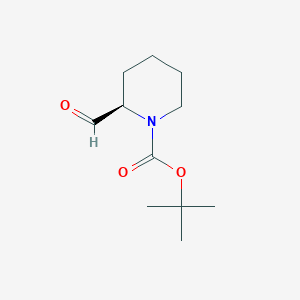

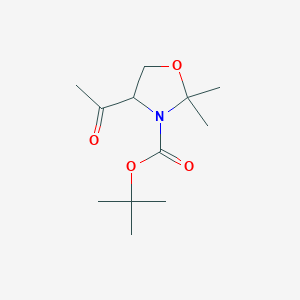

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)